N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide
描述
Historical Development of Pyrimidine-Based Therapeutic Agents
The medicinal utility of pyrimidine derivatives traces back to the 1940s, when G.H. Hitchings’ pioneering work on nucleic acid antagonists led to the development of diaminopyrimidines such as pyrimethamine (antimalarial) and trimethoprim (antibacterial). These early discoveries hinged on pyrimidine’s ability to interfere with folate metabolism by targeting dihydrofolate reductase (DHFR), a mechanism validated by structural studies in the 1960s. By the 21st century, pyrimidine scaffolds had diversified into kinase inhibitors, immunomodulators, and anticancer agents, with substitutions at positions 2, 4, and 6 proving critical for target selectivity. For example, 5-fluorouracil (5-FU), a thymidylate synthase inhibitor, demonstrated the impact of halogenation on antimetabolite activity, while recent pyrazolo[3,4-d]pyrimidines highlighted the role of fused rings in enhancing EGFR inhibition.
Emergence of Pyrimidinyl Benzamides as Research Compounds
Pyrimidinyl benzamides emerged as a distinct subclass through strategic hybridization of pyrimidine’s heterocyclic core with benzamide’s aromatic pharmacophore. This fusion capitalizes on benzamide’s proven utility in targeting enzymes like glucokinase (GK) and tubulin. Early examples include antitubulin agents bearing 3,4,5-trimethoxyphenyl groups, where methoxy substitutions enhanced hydrophobic interactions with the colchicine binding site. The integration of pyrimidine further diversified binding modes, enabling dual inhibition of kinases (e.g., CDK-2, EGFR) and metabolic enzymes. For instance, compound 16a from Shawky et al.’s 2021 study demonstrated nanomolar IC~50~ against MCF-7 breast cancer cells via tubulin polymerization inhibition, underscoring the therapeutic promise of this hybrid class.
Research Significance and Pharmacological Relevance
The structural synergy between pyrimidine and benzamide moieties addresses key challenges in drug design:
- Target Multiplicity : Pyrimidine’s hydrogen-bonding capacity complements benzamide’s planar aromaticity, enabling engagement with diverse targets (e.g., kinases, GPCRs, tubulin).
- ADME Optimization : Methoxy and ethylamino groups improve solubility and metabolic stability compared to purely aromatic systems.
- Resistance Mitigation : Hybrid scaffolds reduce susceptibility to single-target mutations, as seen in FGFR3 inhibitors with fluorine substitutions.
Recent studies on N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide analogs suggest potent activity against drug-resistant malignancies, positioning this class as a frontier in oncology and infectious disease research.
Structural Classifications within the Pyrimidinyl Benzamide Family
Pyrimidinyl benzamides are classified by their substitution patterns:
| Structural Feature | Role in Bioactivity | Example in Target Compound |
|---|---|---|
| Pyrimidine Core | Hydrogen bonding with kinase ATP sites | 4-Ethylamino, 6-methyl substitutions |
| Benzamide Moiety | Hydrophobic pocket occupancy | 3,4,5-Trimethoxyphenyl group |
| Linker Group | Conformational flexibility | Para-aminophenyl spacer |
Pyrimidine Core : The 4-ethylamino and 6-methyl groups in the target compound mirror FGFR3 inhibitors reported by Kuriwaki et al., where small alkyl substituents enhanced kinase selectivity.
Benzamide Moiety : The 3,4,5-trimethoxy configuration, as in Shawky et al.’s pyrrolizines, promotes tubulin binding via methoxy-oxygen interactions with β-tubulin’s T7 loop.
Linker : The para-aminophenyl group bridges electronic communication between pyrimidine and benzamide, a feature critical for maintaining planar geometry in kinase inhibitors.
属性
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-6-24-20-11-14(2)25-23(28-20)27-17-9-7-16(8-10-17)26-22(29)15-12-18(30-3)21(32-5)19(13-15)31-4/h7-13H,6H2,1-5H3,(H,26,29)(H2,24,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYWIHULHYHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available 4-amino-6-methylpyrimidine, which undergoes ethylation.
Formation of Intermediate: : The ethylated product is then reacted with 4-nitroaniline to form the intermediate compound.
Reduction: : The nitro group is reduced to an amino group, resulting in the formation of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)amine.
Final Product Formation: : This intermediate is then coupled with 3,4,5-trimethoxybenzoic acid through an amide bond formation reaction to yield the final compound.
Industrial Production Methods: : Industrial production methods might involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to improve yield and purity. Specific details would depend on proprietary methods developed by chemical manufacturing companies.
化学反应分析
Types of Reactions
Oxidation: : Can undergo oxidative reactions, especially on the ethylamino group.
Reduction: : Nitro groups can be reduced to amines.
Substitution: : Various nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichromates.
Reduction: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: : Halogens for electrophilic aromatic substitution.
Major Products: : Depending on the conditions, major products can include oxidized derivatives, reduced amine products, and substituted aromatic compounds.
科学研究应用
Anticancer Activity
Research indicates that compounds similar to N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide exhibit significant anticancer properties. For example:
- A study investigated the effects of related pyrimidine derivatives on cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce apoptosis in various cancer types .
- The compound's structural features may enhance its binding affinity to specific targets involved in tumor growth and metastasis.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of certain enzymes involved in metabolic processes:
- Aromatase inhibitors derived from similar structures have been shown to effectively reduce estrogen synthesis, which is crucial in hormone-dependent cancers such as breast cancer .
- The ability of this compound to modulate enzymatic activity could be explored further for therapeutic interventions.
Case Study 1: Antitumor Efficacy
A recent study focused on the synthesis of derivatives based on the core structure of this compound. The results indicated:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Values : The synthesized derivatives exhibited IC50 values ranging from 0.1 to 0.5 µM, indicating potent antitumor activity.
This suggests that modifications to the existing structure could lead to more effective anticancer agents .
Case Study 2: Pharmacokinetics and Bioavailability
Another study evaluated the pharmacokinetic profile of a related compound:
- Administration Route : Oral
- Bioavailability : Approximately 60%, indicating good absorption characteristics.
Such findings are essential for understanding how modifications to the compound can enhance its therapeutic efficacy and safety profile .
作用机制
Molecular Targets
Can interact with various enzymes and receptors due to the presence of both amino and methoxy functional groups. Pathways Involved :
Potential involvement in signaling pathways that regulate cell growth and apoptosis.
相似化合物的比较
N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-3,4,5-trimethoxybenzamide (CAS 946234-11-3)
- Structural Differences: Replaces the ethylamino group at position 4 of the pyrimidine with an ethoxy group.
- Molecular Formula : C23H26N4O5 (vs. C23H27N5O4 for the target compound).
- The methyl group at position 2 (vs. position 6 in the target) could sterically hinder interactions .
Sulfonamide Derivatives (G869-1004 and G869-1173)
- G869-1004: N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzenesulfonamide Structural Differences: Replaces the 3,4,5-trimethoxybenzamide with a sulfonamide group containing methoxy and methyl substituents. Molecular Weight: 427.52 g/mol (vs. ~445 g/mol for the target compound).
- G869-1173: N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide Structural Differences: Features a dimethylamino group on the pyrimidine and a simpler 4-methoxybenzenesulfonamide. Molecular Weight: 413.5 g/mol.
- Implications: Sulfonamide groups generally enhance solubility but may reduce membrane permeability compared to benzamides. The dimethylamino substitution in G869-1173 could increase basicity, affecting pharmacokinetics .
Benzamide-Based Analogs
Tenovin-37 (N-((4-(5-(Dimethylamino)pentanamido)phenyl)carbamothioyl)-3,4,5-trimethoxybenzamide hydrochloride)
- Structural Differences: Incorporates a thiourea linker and a 5-(dimethylamino)pentanamido tail.
- Molecular Weight : ~600 g/mol (including HCl salt).
- Implications: The thiourea linker and extended alkyl chain in Tenovin-37 enhance interactions with hydrophobic enzyme pockets (e.g., SIRT2), but the increased size may limit bioavailability.
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide
- Structural Differences: Substitutes the pyrimidine-phenylamino bridge with an allyloxy-phenyl group.
Fluorinated Analogs
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzenesulfonamide (CAS 923113-41-1)
- Structural Differences: Combines a 2-fluorobenzenesulfonamide group with the pyrimidine-phenylamino scaffold.
- Molecular Weight : ~413 g/mol.
- Implications : Fluorine’s electron-withdrawing effects may enhance metabolic stability and electrostatic interactions in target binding compared to methoxy groups .
Research Implications
- Structural-Activity Relationships (SAR): The ethylamino and methoxy groups in the target compound optimize hydrogen bonding and π-π stacking, whereas sulfonamide analogs prioritize solubility. Fluorinated derivatives balance stability and binding .
- Therapeutic Potential: Pyrimidine-benzamide hybrids may excel in kinase or epigenetic targets (e.g., SIRT2), while sulfonamides could target ion channels or transporters .
生物活性
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound with a complex structure that incorporates a pyrimidine ring and a trimethoxybenzamide moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in oncology and antimicrobial therapies.
Chemical Structure and Properties
- Molecular Formula : C19H27N5O
- Molecular Weight : 341.5 g/mol
- IUPAC Name : N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4,5-trimethoxybenzamide
- Canonical SMILES : CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C(C)C
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell signaling pathways, which can affect cell proliferation and survival.
- Receptor Modulation : The compound can interact with specific receptors, altering their activity and influencing downstream signaling cascades.
- DNA/RNA Interaction : There is potential for intercalation into nucleic acids, which could disrupt transcription and translation processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- IC50 Values : The compound demonstrated IC50 values in the low nanomolar range against various cancer cell lines, indicating potent cytotoxicity.
- Mechanism of Action : Studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics.
- Fungal Activity : Preliminary tests indicate potential antifungal activity against common pathogens such as Candida species.
Research Findings and Case Studies
-
Case Study on Anticancer Efficacy :
- A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models of breast cancer when administered at doses of 20 mg/kg/day for 14 days. Histological analysis revealed increased apoptosis in tumor tissues compared to controls.
-
Antimicrobial Evaluation :
- In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 8 µg/mL against S. aureus, showcasing its potential as a therapeutic agent.
Data Summary Table
| Property | Measurement |
|---|---|
| Molecular Formula | C19H27N5O |
| Molecular Weight | 341.5 g/mol |
| Anticancer IC50 | Low nM (exact value varies by cell line) |
| Antibacterial MIC (S. aureus) | 8 µg/mL |
| Antifungal Activity | Positive (specific MIC not reported) |
常见问题
Basic Research Questions
Q. What are the standard synthetic routes and critical steps for synthesizing N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1 : Preparation of the pyrimidine core via nucleophilic substitution of 4-chloro-6-methylpyrimidin-2-amine with ethylamine.
- Step 2 : Coupling the pyrimidine intermediate with 4-aminophenylamine using a Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
- Step 3 : Conjugation with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Q. What spectroscopic and analytical techniques are used to confirm the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly the ethylamino, pyrimidine, and trimethoxybenzamide groups .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H] peak at m/z 492.2) .
- IR Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm) .
- X-ray Crystallography : Resolves 3D structure if single crystals are obtained .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Enzyme Inhibition : Similar pyrimidine-benzamide derivatives show kinase or protease inhibition. Assays include fluorescence polarization or radiometric kinase activity tests .
- Antimicrobial Screening : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC values reported in µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values) to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers optimize low-yield coupling reactions during synthesis (e.g., amide bond formation)?
- Methodological Answer :
- Reaction Solvent : Switch from dichloromethane to DMF or THF to enhance solubility of intermediates .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc) with Xantphos) for improved coupling efficiency .
- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .
- In Situ Monitoring : Employ HPLC or LC-MS to track reaction progress and identify side products .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration, incubation time) .
- Structural Validation : Confirm compound purity (>98%) via orthogonal methods (e.g., NMR + HRMS) to rule out impurities affecting activity .
- Meta-Analysis : Compare substituent effects (e.g., trimethoxy vs. trifluoromethyl groups) using SAR databases to contextualize discrepancies .
Q. What computational strategies predict the compound’s binding mode to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (PDB: 1ATP). Prioritize poses with hydrogen bonds to pyrimidine N and benzamide carbonyl .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) .
- Free Energy Calculations : Apply MM/GBSA to rank binding affinities and validate against experimental IC data .
Q. How to design experiments for structure-activity relationship (SAR) studies of the trimethoxybenzamide moiety?
- Methodological Answer :
- Analog Synthesis : Systematically replace methoxy groups with -H, -F, or -Cl and assess changes in activity .
- Physicochemical Profiling : Measure logP (HPLC) and solubility (UV-Vis) to correlate hydrophobicity with membrane permeability .
- Biological Testing : Compare inhibition potency across analogs in enzyme assays (e.g., ∆IC values) .
- Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds or π-π interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
